Lutetium tribromide

Vue d'ensemble

Description

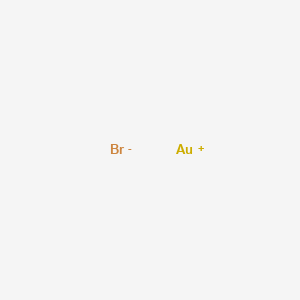

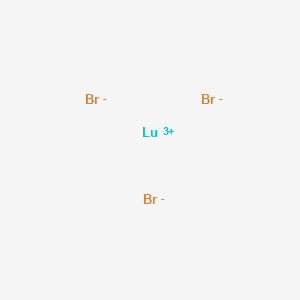

Lutetium (III) bromide is a crystalline compound made of one lutetium atom and three bromine atoms . It takes the form of a white powder at room temperature . It is hygroscopic and odorless .

Synthesis Analysis

Lutetium (III) bromide can be synthesized through the following reaction :2 Lu (s) + 3 Br2 (g) → 2 LuBr3 (s) If burned, lutetium (III) bromide may produce hydrogen bromide and metal oxide fumes . Lutetium (III) bromide reacts to strong oxidizing agents .

Molecular Structure Analysis

The molecular structure of LuBr3 was studied theoretically. The dependence of the g parameters of the LuBr3 molecule on the vapor temperature was studied theoretically .Chemical Reactions Analysis

Lutetium (III) bromide can be synthesized through the following reaction :2 Lu (s) + 3 Br2 (g) → 2 LuBr3 (s) If burned, lutetium (III) bromide may produce hydrogen bromide and metal oxide fumes . Lutetium (III) bromide reacts to strong oxidizing agents .

Physical And Chemical Properties Analysis

Lutetium is a silvery-white rare earth metal. It is soft and ductile. It exists in trivalent state in compounds. It is harder and denser than all lanthanides. It is stable in air. It reacts slowly with water, but dissolves rapidly in acids .Applications De Recherche Scientifique

Radiopharmaceuticals in Medicine

Lutetium, particularly its isotope lutetium-177 (177 Lu), has emerged as a significant player in the field of radiopharmaceuticals . Its unique properties and applications have made it a valuable tool in diagnostic imaging and targeted radiotherapy, especially in treating various cancers .

Diagnostic Imaging

The radioactive part of lutetium, often a radioisotope, emits radiation that can be detected by medical imaging equipment, allowing for highly detailed visualization of internal bodily structures and processes . This feature is crucial in diagnostic procedures, particularly in identifying, staging, and monitoring various diseases .

Personalized Medicine

The versatility of 177 Lu allows for ongoing research into its application in other types of cancers and potentially non-oncological conditions . Future developments may lead to customized therapeutic regimens based on the specific characteristics of a patient’s disease, enhancing the effectiveness of treatment .

Research and Development

Lutetium-177 Therapeutic Radiopharmaceuticals: Linking Chemistry, Radiochemistry, and Practical Applications . The lutetium-based research as part of a broad-based therapeutic radiopharmaceuticals program at the Bhabha Atomic Research Centre was started by Dr. M. R. A. Pillai .

Industrial Applications

Lutetium Bromide is a highly water soluble crystalline Lutetium source for uses compatible with Bromides and lower (acidic) pH . Metallic Bromides are marketed under the trade name AE Bromides™ .

Safety and Hazards

Orientations Futures

The use of the medical isotope lutetium-177 is increasing, but there are concerns that its worldwide availability may not be sufficient in the long term . This warrants an evaluation of its use and production . ITM Isotope Technologies Munich SE (ITM), a leading radiopharmaceutical biotech company, announced the successful completion of a new production line for the medical radioisotope non-carrier-added lutetium-177 .

Mécanisme D'action

Target of Action

Lutetium tribromide, also known as lutetium(3+);tribromide, is a compound that primarily targets somatostatin receptors (SSTRs) . These receptors are inhibitory G-protein coupled receptors that are ubiquitously expressed in normal and cancer cells . The natural ligand of SSTRs, somatostatin, is a potent inhibitory regulator of pituitary and gastrointestinal hormone release and proliferation .

Mode of Action

Lutetium tribromide operates on the principle of targeted radiation therapy . At the cellular level, its mechanism of action involves several key steps that allow it to selectively target and destroy cancer cells while minimizing harm to normal tissues . Lutetium tribromide can be synthesized through the following reaction :

2 Lu (s) + 3 Br2 (g) → 2 LuBr3 (s) If burned, lutetium(III) bromide may produce hydrogen bromide and metal oxide fumes .

Biochemical Pathways

The biochemical pathways affected by lutetium tribromide are primarily those involving the somatostatin receptors . The compound binds to these receptors, leading to internalization of the receptor-ligand complex . This results in the delivery of beta minus (β-) radiation to SSTR-expressing cells, including SSTR-positive tumor cells .

Pharmacokinetics

The pharmacokinetics of lutetium tribromide involve a multi-exponential decline with an average elimination half-life of 0.30 to 0.33 hours . Systemic exposure increases with the dose, and renal excretion is the major elimination route . Tissue distribution of lutetium tribromide is most substantial in kidneys, followed by the prostate .

Result of Action

The result of lutetium tribromide’s action is the targeted destruction of SSTR-positive cells, including tumor cells . The compound delivers radiation that causes damage to the SSTR-positive cells and nearby cells . This results in a reduction in tumor size and potentially the alleviation of symptoms associated with the tumor.

Action Environment

The action of lutetium tribromide can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution and action within the body . An experiment showed that the solubility of LuBr3 in tetrahydrofuran at 21-23 °C was 0.30 g per 100 ml of solution . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the body.

Propriétés

IUPAC Name |

lutetium(3+);tribromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Lu/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHGOINJUKABSY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Br-].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Lu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lutetium tribromide | |

CAS RN |

14456-53-2 | |

| Record name | Lutetium bromide (LuBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14456-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lutetium bromide (LuBr3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014456532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lutetium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular structure of Lutetium tribromide?

A1: Lutetium tribromide (LuBr3) possesses a monomeric, pyramidal structure in the gaseous phase. This structural information was determined through simultaneous electron diffraction and mass spectrometry experiments [].

Q2: How does Lutetium tribromide behave at high temperatures?

A2: Research indicates that Lutetium tribromide sublimates at high temperatures. Mass spectrometry studies, conducted under both Knudsen and Langmuir conditions, have provided valuable insights into the sublimation process of this compound [, ].

Q3: Are there any known byproducts formed during the synthesis of Lutetium tribromide?

A3: Interestingly, Lutetium oxide bromide (LuOBr) has been identified as a byproduct during the synthesis of Lutetium tribromide. This typically occurs during reactions involving lutetium metal, ruthenium powder, and Lutetium tribromide within a sealed tantalum container []. LuOBr crystallizes in the tetragonal PbFCl structure type, also known as the matlockite structure [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.